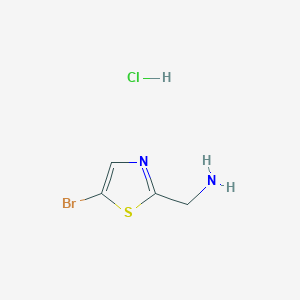
(5-Bromothiazol-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature without the need for a catalyst. For example, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives is achieved through a novel isocyanide-based four-component reaction. This method could potentially be adapted for the synthesis of (5-Bromothiazol-2-yl)methanamine derivatives by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
While the molecular structure of (5-Bromothiazol-2-yl)methanamine hydrochloride is not provided, the structure of related compounds can be characterized by spectral data and high-resolution mass spectrometry (HRMS). These techniques would likely be applicable for confirming the structure of the target compound once synthesized .
Chemical Reactions Analysis
The papers do not provide specific reactions for (5-Bromothiazol-2-yl)methanamine hydrochloride. However, the synthesis of brominated heterocycles typically involves condensation reactions, as seen in the synthesis of 5-bromotropono[c]pyrazole derivatives. Such reactions are generally performed with good yields, indicating that the bromine substituent is well-tolerated in these reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-Bromothiazol-2-yl)methanamine hydrochloride are not detailed in the provided papers. However, related compounds with bromine substituents and heterocyclic structures are described to have good solubility, metabolic stability, and favorable drug-like properties, which could be indicative of the properties of (5-Bromothiazol-2-yl)methanamine hydrochloride .
Applications De Recherche Scientifique
Receptor Agonist Applications and Research Tools
The development and application of receptor agonists, like TCB-2, highlight the exploration of receptor pharmacology and its implications for understanding CNS diseases. TCB-2, a compound with structural relevance, demonstrates high affinity for 5-HT2A receptors, offering a tool for preclinical studies to dissect molecular, cellular, and behavioral phenomena associated with receptor activation. This research avenue underscores the utility of specific agonists in delineating receptor functions, which may parallel research interests in compounds like "(5-Bromothiazol-2-yl)methanamine hydrochloride" for their receptor-specific activities (G. Giovanni & P. Deurwaerdère, 2017).
Potential for Novel Drug Development
Explorations into the pharmacological profiles of compounds, as with TCB-2, serve as a foundation for novel drug development, particularly in addressing CNS diseases through receptor-targeted mechanisms. The differentiation of compounds based on their pathway activation (e.g., PLC vs. PLA2) offers nuanced approaches to drug design, potentially guiding the development of therapeutics with minimized side effects and enhanced efficacy. Such research trajectories could inform studies on "(5-Bromothiazol-2-yl)methanamine hydrochloride", investigating its potential therapeutic roles and mechanism of action (G. Di Giovanni & P. De Deurwaerdère, 2018).
Implications for Understanding Psychotropic Effects
Investigations into the psychotropic effects of compounds, illustrated by the review on 5-MeO-DALT, provide critical insights into their psychoactive properties and potential applications or concerns in clinical and non-clinical settings. Such studies not only contribute to the pharmacological characterization of substances but also inform safety profiles and therapeutic potentials. This framework could be applicable to research on "(5-Bromothiazol-2-yl)methanamine hydrochloride", assessing its psychotropic properties and implications for use (J. Corkery et al., 2012).
Propriétés
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSQJRJUBNDTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiazol-2-yl)methanamine hydrochloride | |
CAS RN |
1414958-88-5 | |
| Record name | 2-Thiazolemethanamine, 5-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-bromo-1,3-thiazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)










